molecular formula C9H8ClN B1361737 7-Chloro-4-methyl-1H-indole CAS No. 941294-27-5

7-Chloro-4-methyl-1H-indole

Cat. No. B1361737
Key on ui cas rn: 941294-27-5
M. Wt: 165.62 g/mol
InChI Key: VROAZBUBLKHGDJ-UHFFFAOYSA-N
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Patent
US07855225B2

Procedure details

To 4.5 mL of DMF cooled in an ice-salt bath, 1.3 mL of phosphorus oxychloride was added, and the resulting mixture was stirred for 30 minutes. A solution of 2.13 g of 7-chloro-4-methyl-1H-indole in 3 mL of DMF was added to the solution under cooling and the resulting mixture was stirred at room temperature for 15 minutes and at 35° C. for 1 hour. After the solution was allowed to cool, 20 g of ice and 15 mL of 10 M aqueous sodium hydroxide solution were added, the resulting mixture was heated to 100° C., then allowed to cool to room temperature, and stirred under ice cooling for 30 minutes, and the precipitated solid was collected by filtration. To a solution of the solid obtained in 15 mL of MeCN and 50 mL of t-BuOH, 14 mL of 2-methyl-2-butene and 3.1 g of sodium dihydrogen phosphate were added, and a mixture of 9.3 g of sodium chlorite and 15 mL of water were further added, and the resulting mixture was stirred at room temperature for 2 days. To the solution, 100 mL of toluene and 50 mL water were added, and the mixture was extracted twice with 50 mL of 0.5 M aqueous sodium hydroxide solution. Concentrated hydrochloric acid was added to the extract to adjust the pH to pH3, the precipitated solid was collected by filtration, and the obtained solid was purified by silica gel column chromatography (chloroform-methanol=100:1 →150:1→20:1) to obtain 0.79 g of 7-chloro-4-methyl-1H-indole-3-carboxylic acid as a beige solid.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
2.13 g
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
reactant
Reaction Step Five
Quantity
9.3 g
Type
reactant
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
14 mL
Type
reactant
Reaction Step Seven
Quantity
3.1 g
Type
reactant
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[Cl:6][C:7]1C=CC(C)=[C:11]2[C:15]=1[NH:14][CH:13]=[CH:12]2.[OH-:17].[Na+].[CH3:19][C:20](=[CH:22][CH3:23])[CH3:21].P([O-])(O)(O)=[O:25].[Na+].Cl([O-])=O.[Na+]>CN(C=O)C.CC(O)(C)C.O.C1(C)C=CC=CC=1>[Cl:6][C:7]1[CH:23]=[CH:22][C:20]([CH3:21])=[C:19]2[C:15]=1[NH:14][CH:13]=[C:12]2[C:11]([OH:25])=[O:17] |f:2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
4.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
2.13 g
Type
reactant
Smiles
ClC=1C=CC(=C2C=CNC12)C
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
ice
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
9.3 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
14 mL
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
3.1 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 15 minutes and at 35° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
stirred under ice cooling for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
To a solution of the solid obtained in 15 mL of MeCN
ADDITION
Type
ADDITION
Details
were further added
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 2 days
Duration
2 d
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with 50 mL of 0.5 M aqueous sodium hydroxide solution
ADDITION
Type
ADDITION
Details
Concentrated hydrochloric acid was added to the
EXTRACTION
Type
EXTRACTION
Details
extract
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
the obtained solid was purified by silica gel column chromatography (chloroform-methanol=100:1 →150:1→20:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=CC(=C2C(=CNC12)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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